molecular formula C16H31N3O4 B7095690 methyl (2S)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidin-4-yl]amino]propanoate

methyl (2S)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidin-4-yl]amino]propanoate

Cat. No.: B7095690
M. Wt: 329.43 g/mol
InChI Key: HJYVMMWOLOPHBT-LBPRGKRZSA-N
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Description

Methyl (2S)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidin-4-yl]amino]propanoate is a chemical compound with diverse applications in various scientific research fields. Its structure features a piperidine ring, an amino group, and an ester group, contributing to its reactivity and versatility in chemical synthesis and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidin-4-yl]amino]propanoate typically involves a multi-step process. Initially, the piperidine derivative is synthesized through the reaction of 4-piperidone with suitable reagents. The resulting intermediate is then treated with 2-aminoethylamine, forming a secondary amine. Finally, the esterification of the compound with methyl 2-bromopropanoate yields the desired product. Reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to optimize yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow processes for efficient scaling. Automation and process optimization ensure consistent quality and reduce production costs, making this compound readily available for research and commercial use.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidin-4-yl]amino]propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Its functional groups—amine, ester, and amide—contribute to its reactivity and enable diverse chemical transformations.

Common Reagents and Conditions: Typical reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions, including temperature, pressure, and solvent choice, vary depending on the desired transformation and product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines or alcohols, and substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, methyl (2S)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidin-4-yl]amino]propanoate serves as a key intermediate in the synthesis of complex molecules. Its reactivity and functional groups enable the construction of diverse chemical architectures, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways and molecular mechanisms.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting various diseases, including neurological disorders and cancer.

Industry: In industrial applications, this compound is utilized in the formulation of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidin-4-yl]amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. It binds to specific active sites, modulating their activity and influencing biochemical pathways. The compound's structural features, including the piperidine ring and ester group, play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl (S)-2-[[1-[2-[(1,1-dimethylethoxycarbonyl)amino]ethyl]-4-piperidyl]amino]acetate

  • Ethyl (2S)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidin-4-yl]amino]propanoate

  • Methyl (2R)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidin-4-yl]amino]propanoate

Uniqueness: Compared to these similar compounds, methyl (2S)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidin-4-yl]amino]propanoate possesses unique structural attributes that influence its reactivity and biological activity

So, all this to say: this compound is quite the molecule. Anything else you want to dig into, or should I get back to making you smile?

Properties

IUPAC Name

methyl (2S)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidin-4-yl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O4/c1-12(14(20)22-5)18-13-6-9-19(10-7-13)11-8-17-15(21)23-16(2,3)4/h12-13,18H,6-11H2,1-5H3,(H,17,21)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYVMMWOLOPHBT-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1CCN(CC1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC1CCN(CC1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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